molecular formula C10H12F3NO4 B13889984 Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate

Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate

Cat. No.: B13889984
M. Wt: 267.20 g/mol
InChI Key: SOASWEZZIQWPHL-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C10H12F3NO4. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is notable for its trifluoroacetyl group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate typically involves the reaction of 4-oxo-1-piperidinecarboxylate with trifluoroacetic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically obtained through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate is unique due to its trifluoroacetyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various scientific and industrial applications .

Biological Activity

Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate is a synthetic organic compound with notable structural features that suggest potential biological activity. This compound, characterized by its unique trifluoroacetyl group and piperidine ring, has garnered interest in medicinal chemistry due to its possible applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}F3_3N\O4_4, with a molecular weight of approximately 267.21 g/mol. The presence of the trifluoroacetyl moiety enhances lipophilicity and may improve metabolic stability compared to simpler piperidine derivatives .

Key Features:

  • Piperidine Ring: A six-membered ring containing one nitrogen atom.
  • Trifluoroacetyl Group: Contributes to distinct chemical properties and potential biological activity.
  • Ethyl Ester: Adds to the compound's reactivity profile.

Research into the biological activity of this compound is still emerging. However, preliminary studies suggest that compounds with similar structures exhibit various pharmacological effects, including:

  • Anticancer properties
  • Antimicrobial activity
  • Modulation of neurotransmitter systems

The trifluoroacetyl group is known to enhance the potency of compounds by improving binding affinity to target proteins and altering pharmacokinetic properties .

Case Studies

  • Anticancer Activity:
    • A study evaluated the cytotoxic effects of related piperidine derivatives on cancer cell lines. While specific data on this compound is limited, compounds with similar functionalities have shown significant inhibition of tumor growth in vitro .
  • Neurotransmitter Modulation:
    • Research indicates that piperidine derivatives can act as antagonists or agonists at various neurotransmitter receptors. The introduction of a trifluoroacetyl group may enhance these effects by stabilizing interactions with receptor sites .

Comparative Analysis

A comparative analysis can provide insights into how this compound stands against other similar compounds:

Compound NameMolecular FormulaKey FeaturesPotential Applications
This compoundC10_{10}H12_{12}F3_3N\O4_4Trifluoroacetyl group enhances lipophilicityAnticancer, antimicrobial
tert-butyl 4-oxo-3-(trifluoroacetyl)piperidine-1-carboxylateC12_{12}H16_{16}F3_3N\O4_4Similar structure; potential for enhanced activityIntermediate in organic synthesis
Ethyl 4-oxo-piperidine derivativesVariesGeneral class; varying substituentsDiverse pharmacological profiles

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potentials of this compound. Key areas for future investigation include:

  • Detailed in vitro and in vivo studies to assess efficacy against specific diseases.
  • Exploration of structure-activity relationships (SAR) to optimize biological activity.
  • Investigation into metabolic pathways and pharmacokinetics.

Properties

Molecular Formula

C10H12F3NO4

Molecular Weight

267.20 g/mol

IUPAC Name

ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate

InChI

InChI=1S/C10H12F3NO4/c1-2-18-8(16)6-5-14(4-3-7(6)15)9(17)10(11,12)13/h6H,2-5H2,1H3

InChI Key

SOASWEZZIQWPHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CCC1=O)C(=O)C(F)(F)F

Origin of Product

United States

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